2-(4-Isobutylphenyl)piperidine
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Overview
Description
2-(4-Isobutylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the isobutylphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Another approach involves the use of 4-isobutylphenylmagnesium bromide, which reacts with piperidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isobutylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4-Isobutylphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A structurally similar nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Uniqueness: 2-(4-Isobutylphenyl)piperidine stands out due to the presence of the isobutylphenyl group, which imparts unique chemical and biological properties. This structural modification can enhance the compound’s potency, selectivity, and pharmacokinetic profile, making it a valuable candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C15H23N |
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Molecular Weight |
217.35 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)11-13-6-8-14(9-7-13)15-5-3-4-10-16-15/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChI Key |
ZUFSZMVEKRBMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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